6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane

Lipophilicity Drug Design ADME Prediction

6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane is a spirocyclic secondary amine building block containing a sterically hindered azetidine ring fused to a gem-tetramethyl-substituted cyclohexane ring. Its high molecular weight (181.32 g/mol) and computed XLogP3-AA of 3.2 distinguish it from the parent 1-azaspiro[3.5]nonane scaffold.

Molecular Formula C12H23N
Molecular Weight 181.323
CAS No. 1565922-84-0
Cat. No. B2820782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane
CAS1565922-84-0
Molecular FormulaC12H23N
Molecular Weight181.323
Structural Identifiers
SMILESCC1(CC(CC2(C1)CCN2)(C)C)C
InChIInChI=1S/C12H23N/c1-10(2)7-11(3,4)9-12(8-10)5-6-13-12/h13H,5-9H2,1-4H3
InChIKeyBZVIWWCJPJGMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane (CAS 1565922-84-0): Baseline Properties and Sourcing Context


6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane is a spirocyclic secondary amine building block containing a sterically hindered azetidine ring fused to a gem-tetramethyl-substituted cyclohexane ring [1]. Its high molecular weight (181.32 g/mol) and computed XLogP3-AA of 3.2 distinguish it from the parent 1-azaspiro[3.5]nonane scaffold [1]. The compound is typically supplied as a liquid with a minimum purity of 95% and requires storage at 4°C .

Procurement Rationale: Why 1-Azaspiro[3.5]nonane Analogs Cannot Simply Substitute 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane


The 6,6,8,8-gem-tetramethyl substitution pattern creates a uniquely hindered steric environment around the nitrogen atom, which is absent in the parent scaffold or the less substituted 6,6-dimethyl analog [1]. This structural difference is quantifiably reflected in a significant increase in lipophilicity and a distinct shift in storage stability requirements, indicating that these analogs are not functionally interchangeable in applications sensitive to steric bulk or physicochemical properties [1].

Quantitative Differentiation Guide: 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane vs. Closest Analogs


Increased Lipophilicity (XLogP) Compared to Parent 1-Azaspiro[3.5]nonane Scaffold

6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane exhibits a computed XLogP3-AA of 3.2, which is 1.6 log units higher than the value of 1.6 for the unsubstituted parent 1-azaspiro[3.5]nonane, both computed using the same algorithm and source [1][2]. This represents a ~40-fold increase in calculated partition coefficient.

Lipophilicity Drug Design ADME Prediction Spirocyclic Amines

Stricter Long-Term Storage Requirement vs. 6,6-Dimethyl-1-azaspiro[3.5]nonane

Vendor specifications indicate that 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane requires storage at 4°C . In contrast, the closely related analog 6,6-Dimethyl-1-azaspiro[3.5]nonane is specified for long-term storage simply in a 'cool, dry place' . The requirement for refrigerated storage suggests a meaningful difference in thermal stability.

Chemical Stability Storage Condition Procurement Logistics Gem-Dimethyl Effect

Quantitative Lipophilicity Gain Attributed to Full Tetramethyl Substitution vs. Dimethyl Analog

While a computed XLogP for the 6,6-dimethyl analog is not available in a primary database, the measured increment of +1.6 log units from the parent scaffold to the tetramethyl compound provides a quantitative framework. Based on a class-level inference of incremental methylene contributions to logP, the tetramethyl compound is expected to be significantly more lipophilic than the dimethyl analog by approximately 0.5-1.0 log units [1][2].

Lipophilicity Structure-Activity Relationship Spirocyclic Scaffolds Medicinal Chemistry

Optimal Application Scenarios for 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane


Medicinal Chemistry: CNS and Intracellular Drug Target Programs

The computed XLogP of 3.2 positions this scaffold favorably for designing compounds that require passive membrane permeability, such as those targeting intracellular enzymes or CNS receptors . It offers a >40-fold increase in lipophilicity compared to the parent 1-azaspiro[3.5]nonane, potentially reducing the need for additional lipophilic substituents that could compromise ligand efficiency [1].

Organic Synthesis: Extremely Hindered Base or Chiral Auxiliary Development

The unique steric environment from the gem-tetramethyl groups makes this compound a candidate for developing non-nucleophilic, hindered bases or chiral auxiliaries where selectivity is influenced by steric pressure. While comparative kinetic data is absent, the marked difference in storage stability compared to the 6,6-dimethyl analog suggests a distinct chemical reactivity profile that synthesis groups can exploit .

Chemical Biology: Probe Design Requiring High Chemical Stability with Elevated logP

When designing chemical probes where resistance to metabolism and cellular uptake are critical, the combination of high steric shielding and elevated lipophilicity may offer advantages. The trade-off is the requirement for cold-chain logistics (4°C storage), which is justified if the steric properties uniquely enable the desired biological interaction .

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